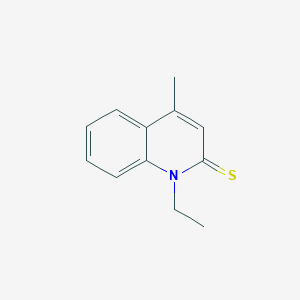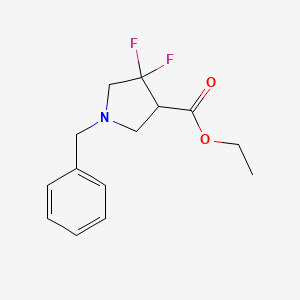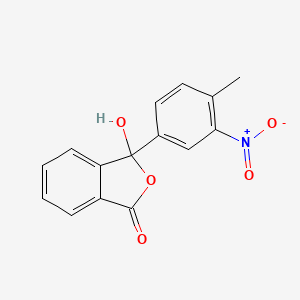
3-Hydroxy-3-(4-methyl-3-nitrophenyl)-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-(4-methyl-3-nitrophenyl)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-methyl-3-nitrophenyl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3-nitrobenzaldehyde with phthalic anhydride in the presence of a base, followed by cyclization and hydrolysis to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-(4-methyl-3-nitrophenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(4-methyl-3-nitrophenyl)isobenzofuran-1(3H)-one.
Reduction: Formation of 3-Hydroxy-3-(4-methyl-3-aminophenyl)isobenzofuran-1(3H)-one.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-(4-methyl-3-nitrophenyl)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-3-(4-nitrophenyl)isobenzofuran-1(3H)-one
- 3-Hydroxy-3-(4-methylphenyl)isobenzofuran-1(3H)-one
- 3-Hydroxy-3-(4-methyl-3-chlorophenyl)isobenzofuran-1(3H)-one
Uniqueness
3-Hydroxy-3-(4-methyl-3-nitrophenyl)isobenzofuran-1(3H)-one is unique due to the presence of both a nitro group and a methyl group on the aromatic ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
89206-73-5 |
|---|---|
Formule moléculaire |
C15H11NO5 |
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
3-hydroxy-3-(4-methyl-3-nitrophenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C15H11NO5/c1-9-6-7-10(8-13(9)16(19)20)15(18)12-5-3-2-4-11(12)14(17)21-15/h2-8,18H,1H3 |
Clé InChI |
OKOXHMZCTJNIGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


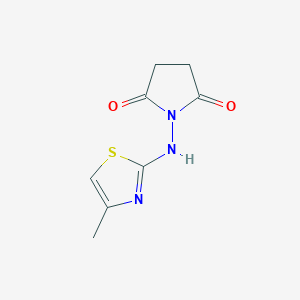
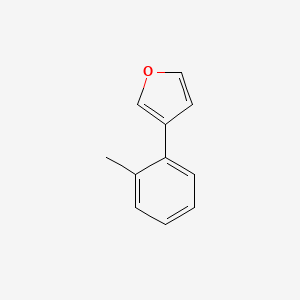
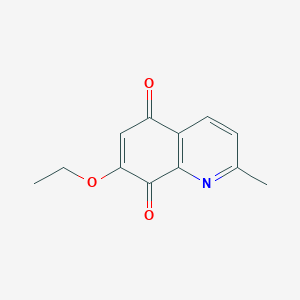
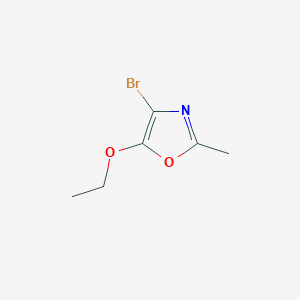
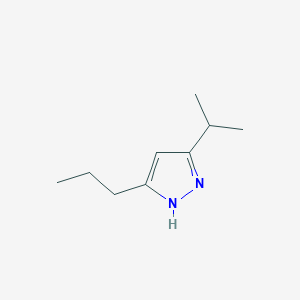

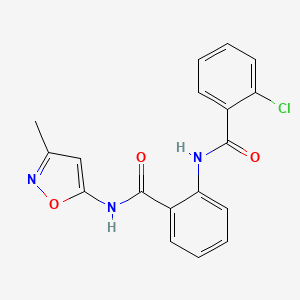
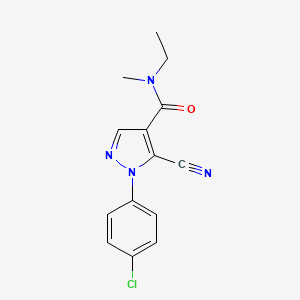
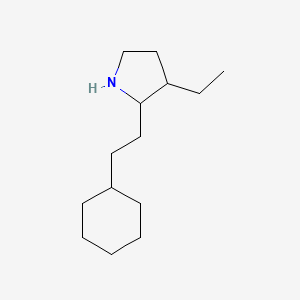
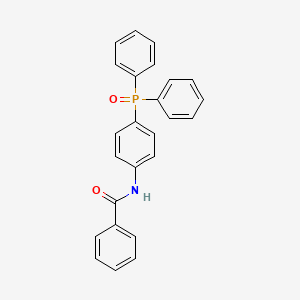
![2-(Aminomethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B15209119.png)
![2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B15209121.png)
